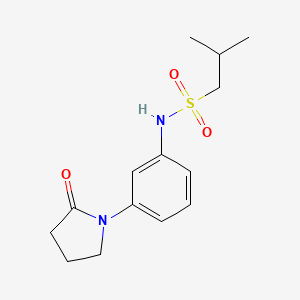
2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a ketone functional group . It also has a phenyl ring attached to the pyrrolidinone ring through a three-carbon chain, and a sulfonamide group attached to the terminal carbon of this chain .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidinone ring, the phenyl ring, and the sulfonamide group . The spatial arrangement of these groups could significantly influence the compound’s properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrrolidinone ring, for example, might undergo reactions at the carbonyl group . The phenyl ring could participate in electrophilic aromatic substitution reactions, and the sulfonamide group might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the carbonyl group in the pyrrolidinone ring could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Rearrangement and Synthesis Applications
Rearrangement of Threonine and Serine-Based Sulfonamides
N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine undergo an unexpected rearrangement to afford pyrrolidin-3-ones instead of the previously reported 1,4-oxazepanes. This finding indicates a novel pathway for the synthesis of pyrrolidine derivatives, suggesting applications in the development of new chemical entities with potential biological activity (Králová et al., 2019).
Catalytic and Synthetic Methodologies
Cross-Coupling Catalysis
The cross-coupling of 3-bromopyridine and sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione showcases the utility of sulfonamides in forming N -(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. This method highlights the versatility of sulfonamides in synthetic organic chemistry, providing a route to synthesize compounds with potential pharmacological properties (Han, 2010).
Antimicrobial Activity
Antimicrobial Evaluation of Sulfonate Derivatives
Novel functionalized N-sulfonates exhibit antimicrobial and antifungal activities, demonstrating the potential of sulfonamide derivatives in the development of new antimicrobial agents. Such compounds could be pivotal in addressing the growing concern over antibiotic resistance (Fadda et al., 2016).
Biochemical Applications
Biocatalysis in Drug Metabolism
The application of biocatalysis to drug metabolism studies, utilizing Actinoplanes missouriensis to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, demonstrates an innovative approach to drug metabolism research. This method can facilitate the structural characterization of drug metabolites and supports the development of more effective drug candidates with improved metabolic profiles (Zmijewski et al., 2006).
Coordination Polymers and Catalysis
Metal Coordination Polymers as Catalysts
Phenyl sulfonate metal coordination polymers demonstrate catalytic activity in solvent-free Biginelli reactions, offering a green chemistry approach to synthesizing dihydropyrimidinones. These findings underscore the potential of sulfonamide-based coordination polymers in catalysis and material science (Wang et al., 2015).
Eigenschaften
IUPAC Name |
2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11(2)10-20(18,19)15-12-5-3-6-13(9-12)16-8-4-7-14(16)17/h3,5-6,9,11,15H,4,7-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRIEMTZWLINGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC(=CC=C1)N2CCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide](/img/structure/B2382913.png)

![1-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B2382915.png)
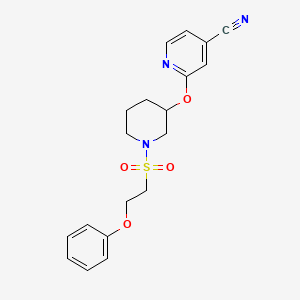
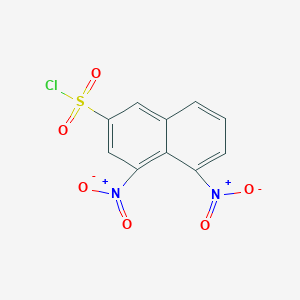
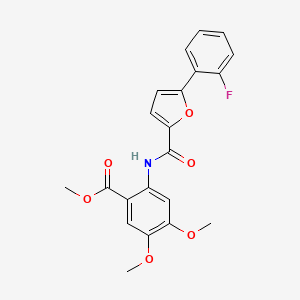
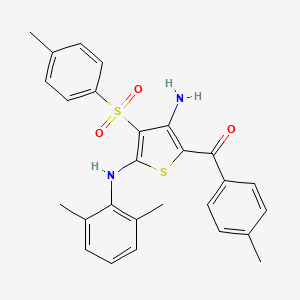
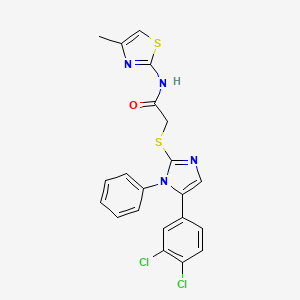
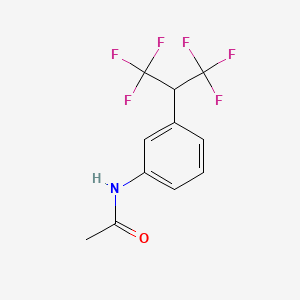
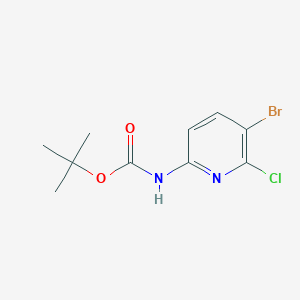
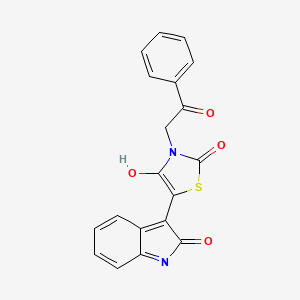
![3-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2382929.png)
![N-(3,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2382931.png)
![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2382933.png)